(R)-2-(Piperidin-3-yl)acetic acid hydrochloride
Overview
Description
“®-2-(Piperidin-3-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Molecular Structure Analysis
The molecular structure of “®-2-(Piperidin-3-yl)acetic acid hydrochloride” can be represented by the InChI code: 1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives, including “®-2-(Piperidin-3-yl)acetic acid hydrochloride”, are complex and involve multiple steps . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
“®-2-(Piperidin-3-yl)acetic acid hydrochloride” is a pale-yellow to yellow-brown solid . It has a molecular weight of 179.65 . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Improved Synthesis and Radiolabeling for PET Studies
- An improved synthesis method for a precursor related to piperidine derivatives was developed, facilitating the production of [11C]MP4A for PET studies of the acetylcholine neurotransmission system with high radiochemical purity and yields. This approach demonstrates the relevance of piperidine derivatives in synthesizing radiolabeled compounds for neurological research (Carpinelli et al., 2006).
Microwave-Assisted Synthesis and Antibacterial Activity
- Microwave irradiation was used to synthesize piperidine-containing pyrimidine imines and thiazolidinones, which were then screened for their antibacterial activity. This indicates the antimicrobial potential of piperidine derivatives in pharmaceutical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Enantiomeric Pure Piperidin-3-yl-1H-Indole Derivatives
- Research on the synthesis of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives from diastereomers highlights the importance of piperidine structures in developing chiral molecules for medicinal chemistry. Systematic studies were conducted to determine the molecular structure and absolute configuration of these enantiomers (Król et al., 2022).
Nano Magnetite Catalyzed Synthesis
- Utilizing nano magnetite (Fe3O4) as a catalyst, a study described the efficient one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds under ultrasound irradiation. This showcases the role of piperidine derivatives in facilitating organic synthesis through green chemistry approaches (Mokhtary & Torabi, 2017).
Crystal Structure Analysis
- Crystal and molecular structure analysis of 4-carboxypiperidinium chloride, a related compound, was conducted through X-ray diffraction and computational methods. This study provides valuable insights into the structural aspects of piperidine derivatives, which is crucial for the development of new materials and pharmaceutical compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety And Hazards
The safety and hazards associated with “®-2-(Piperidin-3-yl)acetic acid hydrochloride” include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUCGEDHTPKPBM-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Piperidin-3-yl)acetic acid hydrochloride | |
CAS RN |
1334509-89-5 | |
Record name | 3-Piperidineacetic acid, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334509-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3R)-piperidin-3-yl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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